molecular formula C8H4BrNO3 B6247048 3-bromofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 478149-27-8

3-bromofuro[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B6247048
CAS No.: 478149-27-8
M. Wt: 242
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromofuro[2,3-c]pyridine-5-carboxylic acid typically involves the formation of the furo[2,3-c]pyridine core followed by bromination and carboxylation. One common method includes the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxylation step can be achieved using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromofuro[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furo[2,3-c]pyridine derivatives .

Scientific Research Applications

3-Bromofuro[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromofuro[2,3-c]pyridine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromofuro[2,3-c]pyridine-5-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.

Properties

CAS No.

478149-27-8

Molecular Formula

C8H4BrNO3

Molecular Weight

242

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.